molecular formula C7H8N2O2 B2844262 3-Cyclopropyl-1,2-oxazole-4-carboxamide CAS No. 1849407-43-7

3-Cyclopropyl-1,2-oxazole-4-carboxamide

Cat. No.: B2844262
CAS No.: 1849407-43-7
M. Wt: 152.153
InChI Key: MYUZWODFTVMIBV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Chemical Reactions Analysis

3-Cyclopropyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

3-Cyclopropyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclopropyl-1,2-oxazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Cyclopropyl-1,2-oxazole-4-carboxamide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

What sets this compound apart is its unique cyclopropyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

3-cyclopropyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(10)5-3-11-9-6(5)4-1-2-4/h3-4H,1-2H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUZWODFTVMIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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